Uzarigenin digitaloside
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Description
Uzarigenin digitaloside is a useful research compound. Its molecular formula is C30H46O8. The purity is usually 95%.
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Mechanism of Action
Target of Action
Uzarigenin digitaloside is a natural product for research related to life sciences . The primary target of this compound is the Na(+), K(+)-ATPase . This enzyme plays a crucial role in maintaining the electrochemical gradient across the cell membrane, which is essential for various physiological processes.
Mode of Action
It is known to inhibit the na(+), k(+)-atpase, which could lead to changes in the electrochemical gradient across the cell membrane .
Pharmacokinetics
It’s important to note that these properties significantly impact the bioavailability of the compound .
Result of Action
The inhibition of Na(+), K(+)-ATPase by this compound could lead to changes in the electrochemical gradient across the cell membrane. This could potentially affect various cellular processes, including ion transport and cellular homeostasis .
Action Environment
The action, efficacy, and stability of this compound could be influenced by various environmental factors. For instance, storage conditions can affect the efficacy of the compound . Moreover, the compound’s action could also be influenced by the physiological environment within the body, such as pH and the presence of other molecules .
Biochemical Analysis
Biochemical Properties
Uzarigenin digitaloside plays a significant role in biochemical reactions, particularly in the inhibition of the enzyme Na+/K±ATPase. This enzyme is crucial for maintaining the electrochemical gradient across cell membranes. By inhibiting Na+/K±ATPase, this compound increases the intracellular concentration of sodium ions, which indirectly leads to an increase in intracellular calcium ions through the sodium-calcium exchanger. This increase in calcium ions enhances cardiac muscle contraction, making this compound a potent cardiotonic agent .
Cellular Effects
This compound affects various types of cells and cellular processes. In cardiac cells, it enhances contractility by increasing intracellular calcium levels. This compound also influences cell signaling pathways, particularly those involving calcium ions. Additionally, this compound has been shown to affect gene expression related to calcium handling and cardiac function . In non-cardiac cells, it can induce apoptosis by disrupting ion homeostasis and triggering cell death pathways.
Molecular Mechanism
The molecular mechanism of this compound involves its binding to the Na+/K±ATPase enzyme on the cell membrane. This binding inhibits the enzyme’s activity, leading to an increase in intracellular sodium ions. The elevated sodium levels then drive the sodium-calcium exchanger to increase intracellular calcium levels. The increased calcium concentration enhances cardiac muscle contraction and can also trigger apoptosis in non-cardiac cells by disrupting ion homeostasis .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound is relatively stable when stored as a powder at -20°C for up to three years. In solution, its stability decreases, and it should be stored at -80°C for up to six months to maintain efficacy . Long-term exposure to this compound in vitro has been shown to cause sustained increases in intracellular calcium levels, which can lead to chronic changes in cellular function and potentially induce apoptosis in certain cell types.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it can enhance cardiac contractility without significant adverse effects. At higher doses, it can cause toxicity, including arrhythmias and cardiac arrest, due to excessive inhibition of Na+/K±ATPase and subsequent disruption of ion homeostasis . The therapeutic window for this compound is narrow, and careful dosing is required to avoid toxic effects.
Metabolic Pathways
This compound is involved in metabolic pathways related to steroid biosynthesis and cardiac glycoside metabolism. It interacts with enzymes such as squalene monooxygenase and sterol delta7 reductase, which are involved in the biosynthesis of steroidal compounds . Additionally, it affects metabolic flux by altering the levels of metabolites involved in ion homeostasis and cardiac function.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. It can accumulate in cardiac tissue due to its high affinity for Na+/K±ATPase, leading to localized effects on cardiac function . The compound’s distribution is influenced by its lipophilicity, allowing it to cross cell membranes and reach intracellular targets.
Subcellular Localization
This compound is primarily localized to the cell membrane, where it binds to Na+/K±ATPase. This localization is crucial for its function as a cardiotonic agent. Additionally, it may be found in other subcellular compartments, such as the endoplasmic reticulum, where it can influence calcium handling and other cellular processes .
Properties
CAS No. |
61217-80-9 |
---|---|
Molecular Formula |
C30H46O8 |
Appearance |
Powder |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.